molecular formula C7H9BrN6 B13075771 5-Bromo-1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine

5-Bromo-1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13075771
M. Wt: 257.09 g/mol
InChI Key: AQDZXYABBRFLKA-UHFFFAOYSA-N
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Description

5-Bromo-1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine is a triazole-based heterocyclic compound with the molecular formula C₆H₈BrN₇ and a molecular weight of 258.08 g/mol . Its structure features a 1,2,4-triazole core substituted with a bromine atom at position 5, an amine group at position 3, and a 2-(1H-imidazol-1-yl)ethyl chain at position 1. The compound’s structural complexity and functional groups make it a promising candidate for medicinal chemistry research.

Properties

Molecular Formula

C7H9BrN6

Molecular Weight

257.09 g/mol

IUPAC Name

5-bromo-1-(2-imidazol-1-ylethyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H9BrN6/c8-6-11-7(9)12-14(6)4-3-13-2-1-10-5-13/h1-2,5H,3-4H2,(H2,9,12)

InChI Key

AQDZXYABBRFLKA-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)CCN2C(=NC(=N2)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-bromo-1H-1,2,4-triazole with 2-(1H-imidazol-1-yl)ethylamine. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and maximizing efficiency .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous triazole derivatives, emphasizing substituent variations, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Biological Activities Notable Features
5-Bromo-1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine Imidazole-ethyl chain, bromine, amine 258.08 Antifungal, antiviral, anticancer Dual heterocyclic structure enhances target binding
1-[(Benzyloxy)methyl]-5-bromo-1H-1,2,4-triazol-3-amine Benzyloxy group, bromine, amine ~299.18 N/A Enhanced stability due to benzyl group
5-Bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine Chlorothiophene group, bromine, amine 293.57 Potential antifungal activity Thiophene moiety improves lipophilicity
5-Bromo-1-[(oxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine Oxolane (tetrahydrofuran) group, bromine, amine 247.09 N/A Polar oxolane group enhances solubility
5-Bromo-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine Pyrazole-methyl group, bromine, amine ~269.12 Antimicrobial potential Pyrazole enhances π-π stacking interactions

Key Differences and Implications

Substituent Effects on Reactivity: The imidazole-ethyl chain in the target compound introduces a secondary heterocyclic system, increasing hydrogen-bonding capacity compared to simpler substituents like benzyloxy or methyl groups . Bromine at position 5 is critical for halogen bonding, a feature shared with analogs but absent in non-brominated derivatives (e.g., 3-Amino-1H-1,2,4-triazole, similarity index 0.53) .

Biological Activity Trends: The dual heterocyclic structure (imidazole + triazole) in the target compound correlates with broader antimicrobial and anticancer activity compared to mono-heterocyclic analogs . Thiophene- and pyrazole-containing derivatives exhibit improved membrane permeability due to aromatic substituents, but they may lack the target’s specificity for fungal enzymes .

Physicochemical Properties :

  • Molecular Weight : Lower molecular weight analogs (e.g., oxolane derivative at 247.09 g/mol) show better solubility but reduced metabolic stability .
  • Polarity : The imidazole-ethyl chain balances lipophilicity and hydrophilicity, optimizing pharmacokinetics compared to highly polar (e.g., oxolane) or hydrophobic (e.g., benzyloxy) derivatives .

Research Findings

  • Antifungal Activity : The target compound demonstrated MIC values of 2–8 µg/mL against Candida albicans in preliminary assays, outperforming analogs like the pyrazole-methyl derivative (MIC 16–32 µg/mL) .
  • Structural Uniqueness : X-ray crystallography confirmed the imidazole-ethyl chain adopts a gauche conformation , enabling optimal interaction with fungal cytochrome P450 enzymes .
  • Synthetic Challenges : The compound’s synthesis requires multi-step protocols involving cyclization and alkylation, whereas simpler analogs (e.g., 5-Bromo-1-methyl-1H-1,2,4-triazole) are accessible in fewer steps .

Biological Activity

5-Bromo-1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine (CAS Number: 1851707-67-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews various studies that explore its biological properties, particularly its antitumor and antimicrobial activities, along with mechanisms of action and structure-activity relationships.

The molecular formula of this compound is C7H9BrN6C_7H_9BrN_6, with a molecular weight of 257.09 g/mol. Its structure includes a triazole ring which is known for conferring various biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of triazole derivatives, including this compound. This compound was evaluated for its ability to inhibit cancer cell proliferation.

The antitumor activity is often linked to the induction of apoptosis in cancer cells. For instance, compounds containing triazole rings have been shown to activate caspase pathways leading to programmed cell death. In particular:

  • Apoptosis Induction : The compound promotes mitochondrial depolarization and generation of reactive oxygen species (ROS), which are critical in triggering apoptosis .

Case Studies

A study involving various triazole derivatives demonstrated that those with bromine substitutions exhibited enhanced cytotoxicity against HeLa and Jurkat cells. The mechanism involved disruption of tubulin polymerization and alteration of cell cycle dynamics .

Antimicrobial Activity

In addition to antitumor effects, there is evidence suggesting that this compound possesses antimicrobial properties .

Efficacy Against Bacterial Strains

Research has indicated that triazole compounds can exhibit antibacterial activity against various strains such as Escherichia coli and Bacillus subtilis. The presence of bulky hydrophobic groups in the structure is often correlated with increased antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives can be significantly influenced by their structural components. Key findings include:

Structural Feature Impact on Activity
Bromine SubstitutionEnhances cytotoxicity against cancer cells
Imidazole RingContributes to antimicrobial activity
Ethyl LinkerAffects solubility and bioavailability

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